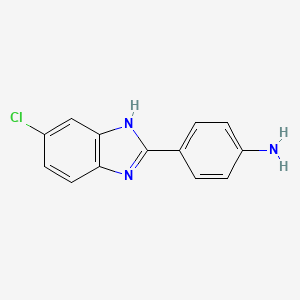

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-chloro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBPVLWGRMFCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356836 | |

| Record name | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39861-21-7 | |

| Record name | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Basic Properties of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, a key intermediate in the synthesis of various biologically active molecules.[1] Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related compounds and established analytical methodologies to provide estimated properties and detailed experimental protocols.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzimidazole (Reference) | Aniline (Reference) |

| Molecular Formula | C₁₃H₁₀ClN₃[2] | C₇H₆N₂ | C₆H₇N |

| Molecular Weight | 243.69 g/mol [1] | 118.14 g/mol | 93.13 g/mol |

| Boiling Point | 494.6±51.0°C at 760 mmHg (Predicted)[1] | 360 °C | 184.1 °C |

| Aqueous Solubility | Likely low | 2 g/L (at 20°C) | 36 g/L (at 20°C)[3] |

| pKa (of conjugate acid) | Estimated: 4.5 - 5.5 | 5.53 | 4.63 |

The basicity of this compound is attributed to the nitrogen atoms in the benzimidazole ring and the amino group on the phenyl ring. The benzimidazole moiety is weakly basic.[4] The phenylamine group is also a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[5] The presence of an electron-withdrawing chloro group on the benzimidazole ring is expected to decrease the basicity of the imidazole nitrogens.

Synthesis

The synthesis of this compound can be achieved through the condensation of a substituted o-phenylenediamine with an aromatic carboxylic acid. One reported method involves the reaction of 4-chloro-o-phenylenediamine with anthranilic acid.[6] An alternative approach involves the reaction of o-phenylenediamine with p-aminobenzoic acid.[7][8]

Experimental Protocols

Determination of pKa

The pKa of benzimidazole derivatives can be determined using various methods, including capillary electrophoresis, potentiometric titration, and NMR spectroscopy.[9][10][11]

Potentiometric Titration Protocol:

-

Solution Preparation:

-

Prepare a standard solution of 0.1 M HCl.

-

Prepare a 0.1 M solution of the test compound, this compound, in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the standard HCl solution in small, precise increments.

-

Record the pH after each addition.

-

-

Data Analysis:

-

Plot the pH values against the volume of HCl added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Determination of Aqueous Solubility

The aqueous solubility of aromatic amines can be determined using the shake-flask method followed by quantification using UV-Vis spectroscopy or LC-MS.[12][13]

Shake-Flask Method Protocol:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of purified water in a sealed flask.

-

-

Equilibration:

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Allow the suspension to settle.

-

Filter or centrifuge the solution to remove undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (LC-MS) of the saturated solution and the standard solutions.

-

Construct a calibration curve and determine the concentration of the saturated solution.

-

Acid-Base Equilibria

The basic character of this compound allows it to accept protons in acidic conditions. The most likely sites of protonation are the imine nitrogen of the benzimidazole ring and the exocyclic amino group. The equilibrium between the neutral and protonated forms is crucial for its solubility and interaction with biological targets.

Biological Significance

Benzimidazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][14][15][16] this compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Its derivatives have been investigated as potential inhibitors of various enzymes and receptors.

Conclusion

While direct experimental data for this compound is sparse, this guide provides a solid foundation for researchers by estimating its core basic properties and presenting detailed, actionable protocols for their experimental determination. The provided synthesis and reaction diagrams offer a clear visual representation of the chemical processes relevant to this compound. Further experimental investigation is warranted to precisely quantify its physicochemical parameters and explore its full potential in drug discovery and development.

References

- 1. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline [myskinrecipes.com]

- 2. parchem.com [parchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. The determination of unsulphonated primary aromatic amines in water-soluble food dyes and other food additives - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine CAS number 39861-21-7

An In-depth Technical Guide on 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine (CAS Number: 39861-21-7)

This technical guide provides a comprehensive overview of the chemical synthesis, biological activities, and potential mechanisms of action of this compound, a key intermediate in the development of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

This compound is a heterocyclic aromatic compound belonging to the benzimidazole class. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets.[1]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 39861-21-7 |

| Molecular Formula | C₁₃H₁₀ClN₃ |

| Molecular Weight | 243.69 g/mol |

| IUPAC Name | 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline |

| Synonyms | 4-(6-chloro-1H-benzimidazol-2-yl)aniline |

Synthesis of this compound and its Derivatives

The synthesis of the title compound and its N-arylidene derivatives has been reported.[2][3]

Experimental Protocol: Synthesis of 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (1) [3]

A mixture of 4-chloro-o-phenylenediamine (0.1 mol) and anthranilic acid (0.1 mol) is refluxed in the presence of 4 M hydrochloric acid (80 ml) for 24 hours. Following reflux, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium hydroxide solution to a pH of 8–9. The resulting solid precipitate is collected by filtration, washed, and recrystallized from methanol to yield the pure product.

Experimental Protocol: Synthesis of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives (2a-2g) [2]

A solution of 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (1) (0.01 mol) in 20 mL of ethanol is prepared. To this, 0.01 mol of a substituted aromatic aldehyde is added, followed by the addition of 2-3 drops of glacial acetic acid. The resulting mixture is refluxed for 4-5 hours. After cooling, the precipitated solid is filtered, washed with ethanol, dried, and recrystallized from a suitable solvent to obtain the corresponding Schiff's base derivatives.

Biological Activity

Antibacterial Activity of N-Arylidene Derivatives

A series of N-arylidene derivatives of 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline have been synthesized and evaluated for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of N-Arylidene Derivatives [2]

| Compound | Substituent on Aromatic Aldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 2a | H | 50 | 100 |

| 2b | 2-OH | 25 | 50 |

| 2c | 4-OH | 25 | 50 |

| 2d | 4-Cl | 50 | 100 |

| 2e | 2-NO₂ | 12.5 | 25 |

| 2f | 4-OCH₃ | 50 | 100 |

| 2g | 4-N(CH₃)₂ | 12.5 | 25 |

| Amoxicillin | - | 6.25 | 12.5 |

| Ciprofloxacin | - | 6.25 | 6.25 |

Experimental Protocol: Antibacterial Susceptibility Testing (Tube Dilution Method) [2]

The antibacterial activity was determined using the tube dilution method. A stock solution of the synthesized compounds was prepared in dimethylformamide (DMF). Serial dilutions of the compounds were prepared in nutrient broth to achieve a concentration range from 100 µg/mL to 0.2 µg/mL. Each tube was inoculated with a standardized bacterial suspension (0.5 McFarland standard). The tubes were incubated at 37°C for 24 hours. The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Potential Mechanisms of Action

The benzimidazole scaffold is known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, by interacting with various molecular targets.[1][4][5] While the specific mechanisms for this compound have not been elucidated, the following sections outline the potential pathways based on the activities of related benzimidazole derivatives.

Potential Anticancer Mechanisms

Benzimidazole derivatives have been reported to exert their anticancer effects through multiple mechanisms.[1][4][6] These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and arrests cell division, and the inhibition of key enzymes like topoisomerases and protein kinases.[4] Some derivatives also act as DNA intercalating agents, leading to apoptosis.[1] Furthermore, emerging research highlights the role of benzimidazoles as inhibitors of epigenetic targets such as histone deacetylases (HDACs).[6][7]

Potential Anti-inflammatory Mechanisms

The anti-inflammatory properties of benzimidazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.[8] Additionally, some benzimidazoles have been shown to modulate the production of pro-inflammatory cytokines like TNF-α and various interleukins.[9][10]

Conclusion

This compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. While the core molecule itself requires further investigation, its derivatives have demonstrated promising antibacterial activity. The broader class of benzimidazoles is well-established for its diverse pharmacological properties, including potent anticancer and anti-inflammatory effects, through the modulation of various biological pathways. Future research should focus on the detailed biological evaluation of this compound to determine its specific molecular targets and mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine chemical structure and IUPAC name

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the chemical compound 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline, focusing on its chemical identity, structure, and key identifiers. This compound is a notable intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules for therapeutic applications.[1]

Chemical Identity and Nomenclature

The compound is systematically identified by the following IUPAC and common names.

-

IUPAC Name: 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline

-

Synonyms: 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine, 4-(6-chloro-1H-benzimidazol-2-yl)aniline

Chemical Structure

The molecular structure consists of a central benzimidazole ring system which is substituted with a chlorine atom on the benzene ring portion. A phenylamine (aniline) group is attached at the 2-position of the benzimidazole core.

Caption: 2D chemical structure of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline.

Physicochemical Data and Identifiers

A summary of the key quantitative data and registry numbers for this compound is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀ClN₃ | [1][2] |

| Molecular Weight | 243.69 g/mol | [1] |

| CAS Number | 39861-21-7 | [1][2][3] |

| Appearance | Light yellow to brown solid | [3] |

| Storage Conditions | 2-8°C, protect from light, keep dry and sealed | [1][3] |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are context-dependent and would be found in primary research literature citing its use. As a chemical intermediate, its primary role is in synthetic chemistry.[1] The methodologies for its synthesis and its application in inhibiting specific enzymes or receptors are typically detailed in patents and peer-reviewed publications focused on drug discovery for areas such as oncology, inflammation, and infectious diseases.[1] For specific experimental procedures, researchers should consult relevant scientific databases using the CAS number (39861-21-7).

References

The Discovery and History of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This document details the synthesis, biological properties, and potential mechanisms of action of this specific chloro-substituted phenylamine derivative. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for its synthesis and relevant biological assays are also provided to facilitate further research and development.

Introduction: The Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings. This structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a chloro-substituent on the benzimidazole ring and a phenylamine group at the 2-position, as seen in this compound, has been explored for its potential to modulate specific biological pathways.

Discovery and History

The specific discovery timeline for this compound (CAS No: 39861-21-7) is not extensively documented in a singular, seminal publication. Its emergence is rooted in the broader exploration of benzimidazole derivatives as pharmacologically active agents. The synthesis of closely related analogs, such as 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline, has been described in the chemical literature, with the general synthetic strategy involving the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative.[1] Research into benzimidazoles gained significant momentum in the mid-20th century, leading to the development of numerous compounds with diverse therapeutic applications. The exploration of chloro-substituted benzimidazoles, in particular, has been driven by the potential of the halogen atom to enhance binding affinity and modulate electronic properties, thereby influencing biological activity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 39861-21-7 | [2][3][4] |

| Molecular Formula | C13H10ClN3 | [2] |

| Molecular Weight | 243.69 g/mol | [2] |

| Appearance | Light yellow to brown solid | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Synthesis

The synthesis of this compound can be achieved through the condensation of 4-chloro-1,2-phenylenediamine with 4-aminobenzoic acid. This reaction is a standard method for the formation of 2-aryl-benzimidazoles.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the title compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

A detailed protocol for the synthesis of a closely related analog, 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline, is provided below and can be adapted for the synthesis of the title compound by using 4-aminobenzoic acid instead of anthranilic acid.[1]

Materials:

-

4-chloro-o-phenylenediamine

-

4-aminobenzoic acid

-

Hydrochloric acid (4 M)

-

Sodium hydroxide (10%)

-

Methanol

Procedure:

-

A mixture of 4-chloro-o-phenylenediamine (0.1 mol) and 4-aminobenzoic acid (0.1 mol) is refluxed with 4 M hydrochloric acid (80 ml) for 24 hours.[1]

-

The reaction mixture is then cooled to room temperature.[1]

-

The cooled mixture is neutralized with a 10% sodium hydroxide solution to a pH of 8–9.[1]

-

The resulting solid precipitate is filtered off.[1]

-

The crude product is washed with water and then recrystallized from methanol to yield the purified this compound.[1]

Biological Activity and Potential Mechanisms of Action

While specific quantitative biological data for this compound is limited in publicly available literature, the benzimidazole scaffold is associated with a wide range of biological activities. Derivatives with similar structures have shown promise in several therapeutic areas.

Anticancer Activity

Numerous benzimidazole derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key cellular processes in cancer cells. For some benzimidazole compounds, anticancer activity has been reported with IC50 values in the micromolar range against various cancer cell lines.[5][6][7][8]

Potential Signaling Pathway: Kinase Inhibition

One of the prominent mechanisms of anticancer action for benzimidazole derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For instance, certain benzimidazole compounds have been identified as inhibitors of kinases such as FLT3 and BRAF.[9][10]

Caption: Potential mechanism of action via kinase inhibition.

Antiviral Activity

Benzimidazole derivatives have been extensively studied for their antiviral properties, particularly against Hepatitis C Virus (HCV).[1][2] Some of these compounds act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), a key enzyme in the viral replication cycle.[2]

Experimental Protocol: Anti-HCV Replicon Assay

A common method to assess the anti-HCV activity of a compound is the HCV replicon assay.

Materials:

-

Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Luciferase assay reagent

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates.

-

After cell attachment, treat the cells with serial dilutions of the test compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Measure the luciferase activity, which correlates with the level of HCV RNA replication.

-

Determine the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

Immunomodulatory Activity

Recent studies have highlighted the potential of benzimidazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune suppression.[11][12] IDO1 is a target in cancer immunotherapy as its inhibition can enhance anti-tumor immune responses.

Potential Signaling Pathway: IDO1 Inhibition

Caption: Potential mechanism of action via IDO1 inhibition.

Experimental Protocol: IDO1 Inhibition Assay

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Reaction buffer

-

Test compound

-

Detection reagent for kynurenine

Procedure:

-

Pre-incubate the IDO1 enzyme with various concentrations of the test compound in a 96-well plate.

-

Initiate the enzymatic reaction by adding L-Tryptophan.

-

Incubate for a defined period at 37°C.

-

Stop the reaction and measure the amount of kynurenine produced, typically by spectrophotometry or HPLC.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits IDO1 activity by 50%.

Conclusion and Future Directions

This compound represents a member of the pharmacologically significant benzimidazole class of compounds. While its specific discovery and development history are not well-defined, its structural features suggest potential for a range of biological activities, including anticancer, antiviral, and immunomodulatory effects. The synthetic route is well-established, allowing for further derivatization and optimization. Future research should focus on a more detailed biological characterization of this compound, including the determination of its specific molecular targets and its efficacy in relevant disease models. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations, which could ultimately unveil the full therapeutic potential of this and related benzimidazole derivatives.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Compounds for the Treatment of HCV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine: A Technical Guide to its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines the hypothesized mechanism of action for 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine, a benzimidazole derivative. Due to the limited publicly available data on this specific compound, this guide draws parallels with the well-characterized anticancer activities of other benzimidazoles, most notably Mebendazole. The information presented herein is intended to provide a scientifically grounded framework for research and development, and all proposed mechanisms should be experimentally verified for this compound.

Executive Summary

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. This class has garnered significant attention in oncology for its potential as a scaffold for novel anticancer agents. The primary hypothesized mechanism of action for benzimidazole derivatives as a class is the disruption of microtubule polymerization, a critical process for cell division. This interference with microtubule dynamics is believed to trigger a cascade of downstream events, including cell cycle arrest and apoptosis (programmed cell death). This technical guide provides an in-depth exploration of this hypothesized mechanism, supported by data from the extensively studied benzimidazole, Mebendazole, as a reference. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further investigation into the anticancer properties of this compound.

Hypothesized Core Mechanism of Action: Tubulin Polymerization Inhibition

The central hypothesis for the anticancer activity of this compound is its ability to act as a microtubule-destabilizing agent. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape.

By binding to β-tubulin, likely at the colchicine-binding site, benzimidazole compounds inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cell death.

Figure 1: Hypothesized mechanism of tubulin polymerization inhibition.

Key Downstream Signaling Pathways

The disruption of microtubule dynamics by benzimidazoles initiates a series of downstream signaling events that culminate in apoptosis. The following pathways, characterized for Mebendazole, are hypothesized to be relevant for this compound.

Induction of p53-Independent p21 Expression

Mebendazole has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner. p21 plays a crucial role in cell cycle arrest. This suggests that the anticancer activity of benzimidazoles may be effective in tumors with mutated or deficient p53, which is a common feature of many cancers.

Modulation of the Bcl-2 Family and Induction of Apoptosis

A key event in the induction of apoptosis is the regulation of the Bcl-2 family of proteins. Mebendazole has been observed to induce the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation can inactivate Bcl-2, preventing it from inhibiting the pro-apoptotic proteins Bax and Bak. The activation of Bax and Bak leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis have been implicated.

Figure 2: Bcl-2 mediated intrinsic apoptosis pathway.

Downregulation of STAT3 Signaling

Recent studies have indicated that Mebendazole can inhibit the STAT3 signaling pathway. The STAT3 transcription factor is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis. Inhibition of this pathway represents another potential avenue through which benzimidazoles can exert their anticancer effects.

Quantitative Data: A Case Study of Mebendazole

To provide a quantitative context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Mebendazole in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Adenocarcinoma | 0.29 ± 0.04 | [1] |

| A549 | Non-small Cell Lung Cancer | 0.4001 ± 0.0521 | [2] |

| H460 | Non-small Cell Lung Cancer | 0.2608 ± 0.0388 | [2] |

| SK-Mel-19 | Melanoma | 0.32 | [3] |

| M-14 | Melanoma | 0.3 | [3] |

| OVCAR3 | Ovarian Cancer | 0.625 | [4] |

| OAW42 | Ovarian Cancer | 0.312 | [4] |

| H295R | Adrenocortical Cancer | 0.23 | [5] |

| SW-13 | Adrenocortical Cancer | 0.27 | [5] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.28 | [5] |

| SCC15 | Head and Neck Squamous Cell Carcinoma | 2.64 | [5] |

| Jurkat | Adult T-Cell Leukemia/Lymphoma | ~10 | [6] |

Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Tubulin Polymerization Assay

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm in a spectrophotometer.

Protocol:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and glycerol.

-

Compound Addition: Add various concentrations of this compound or a vehicle control to the tubulin solution in a 96-well plate.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

OD Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the OD versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to the control.

Western Blotting for Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, Bcl-2, phospho-Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for investigating the anticancer properties of a novel benzimidazole derivative.

Figure 3: A logical workflow for anticancer drug discovery.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural classification as a benzimidazole provides a strong rationale for hypothesizing its role as a tubulin polymerization inhibitor with downstream effects on cell cycle progression and apoptosis. The extensive research on related compounds, such as Mebendazole, offers a valuable roadmap for the systematic investigation of its anticancer potential. The experimental protocols and workflows detailed in this guide provide the necessary tools for researchers to validate these hypotheses and to elucidate the specific molecular interactions and signaling pathways modulated by this promising compound. Further research is warranted to confirm its efficacy and to explore its potential as a novel therapeutic agent in oncology.

References

- 1. In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine, a heterocyclic amine of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a detailed synthetic methodology, and discuss its established and potential applications as a crucial building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in benzimidazole-based scaffolds.

Core Molecular Attributes

This compound, with the CAS Number 39861-21-7, is a substituted benzimidazole derivative. The benzimidazole core is a well-established "privileged scaffold" in drug design, owing to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which allows for efficient binding to a wide range of biological macromolecules.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀ClN₃ | [2][3][4] |

| Molecular Weight | 243.69 g/mol | [3][4] |

| Appearance | Light yellow to brown solid | [5] |

| Boiling Point | 494.6 ± 51.0 °C at 760 mmHg | [3] |

| Storage Conditions | 2-8°C, store in a dry, sealed container away from light | [3][5] |

Synthesis and Mechanism

The synthesis of 2-aryl-substituted benzimidazoles, such as the title compound, is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This reaction, known as the Phillips-Ladenburg synthesis, provides a direct and efficient route to the benzimidazole core.

Synthetic Rationale

The chosen synthetic pathway involves the condensation of 4-chloro-1,2-phenylenediamine with 4-aminobenzoic acid. This choice is predicated on the commercial availability of the starting materials and the high-yielding nature of this cyclocondensation reaction. The reaction is typically acid-catalyzed, which facilitates the nucleophilic attack of the amine on the carboxylic acid, followed by intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring.

Detailed Experimental Protocol

Synthesis of this compound

A plausible synthetic method, adapted from general procedures for similar benzimidazole derivatives, is as follows.[6][7][8]

-

Reaction Setup: To a round-bottom flask, add 4-chloro-1,2-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

-

Solvent and Catalyst: Add a suitable high-boiling solvent such as polyphosphoric acid (PPA) or conduct the reaction under acidic conditions using an acid like hydrochloric acid (4 M).[6]

-

Reaction Conditions: Heat the mixture to reflux for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Neutralization: Carefully neutralize the mixture with a base, such as 10% sodium hydroxide solution, until the pH is between 8 and 9.[6] This will precipitate the crude product.

-

Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as a solid.[6]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and benzimidazole rings. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift (often >12 ppm in DMSO-d6).[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the aromatic systems, including the characteristic C2 carbon of the imidazole ring.[9]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[9]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected around m/z 244.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[3] The benzimidazole scaffold is a cornerstone in the development of drugs for various therapeutic areas.

Rationale for Use

The structural features of this compound make it an attractive starting point for library synthesis and lead optimization:

-

The Phenylamine Group: The primary amine provides a reactive handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

The Benzimidazole Core: This heterocyclic system is known to mimic the structure of purines, enabling it to interact with a variety of enzymes and receptors.[10]

-

The Chloro Substituent: The chlorine atom can influence the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and metabolic stability. It also provides a potential site for further cross-coupling reactions.

Therapeutic Targets and Potential

Derivatives of this compound have been investigated for a range of biological activities:

-

Anticancer Agents: The benzimidazole core is present in numerous compounds designed as inhibitors of kinases and other enzymes involved in cell proliferation.[1][3]

-

Antimicrobial and Antifungal Agents: The scaffold has been extensively used to develop new antibiotics and antifungals, with some derivatives showing potent activity against resistant strains.[3][10]

-

Anti-inflammatory and Antiviral Applications: The versatility of the benzimidazole structure has also led to its exploration in the development of anti-inflammatory and antiviral drugs.[1][3]

Logical Framework for Further Development

The utility of this compound as a scaffold can be systematically explored through a logical drug discovery workflow.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline [myskinrecipes.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ClN₃ | [4] |

| Molecular Weight | 243.69 g/mol | [1] |

| Appearance | Light yellow to brown solid | [4] |

| CAS Number | 39861-21-7 | [4] |

| Predicted Boiling Point | 494.6 ± 51.0 °C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, protect from light | [5] |

Note: Solubility and melting point data are not consistently available in the reviewed literature.

Synthesis and Purification

The synthesis of this compound can be achieved through the condensation of 4-chloro-1,2-phenylenediamine with 4-aminobenzoic acid.[3]

Experimental Protocol: Synthesis

Materials:

-

4-chloro-1,2-phenylenediamine

-

4-aminobenzoic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (10%)

-

Ethanol

Procedure:

-

A mixture of 4-chloro-1,2-phenylenediamine and 4-aminobenzoic acid is added to polyphosphoric acid.

-

The reaction mixture is heated at 150°C for 4 hours with constant stirring.

-

After cooling to room temperature, the mixture is poured into a beaker containing ice-cold water.

-

The resulting solution is neutralized by the slow addition of a 10% sodium bicarbonate solution until a precipitate is formed.

-

The precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield this compound.[3]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectral Characterization

The structural confirmation of this compound is based on the following spectral data.

| Spectral Data | Key Features and Peaks | Reference |

| Infrared (IR) Spectroscopy | N-H stretching: ~3337 cm⁻¹, Aromatic C-H stretching: ~3214 cm⁻¹ | [3] |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Signals corresponding to the aromatic protons of the benzimidazole and phenylamine rings. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the calculated molecular weight. | [3] |

Biological Activity

Benzimidazole derivatives are known for their broad spectrum of biological activities.[7] this compound has been specifically evaluated for its antibacterial properties.

Antibacterial Activity

The compound has been used as a precursor for the synthesis of a series of Schiff's bases which were subsequently tested for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] The parent compound itself is a key intermediate in the development of these potentially antimicrobial agents.[3] The general mechanism of action for benzimidazole-based antimicrobials can involve the inhibition of essential cellular processes in bacteria.[8]

Potential as a Kinase Inhibitor

While not directly studied for this compound, structurally related benzimidazoles have been investigated as inhibitors of various protein kinases involved in cell signaling pathways.[4] The core structure of this compound makes it a candidate for further investigation into its potential as a kinase inhibitor for applications in oncology and other diseases.

Signaling Pathway Relationship

The potential biological activities of this compound and its derivatives suggest interactions with key cellular pathways.

Caption: Potential biological targets and pathways of the compound.

Conclusion

This compound is a versatile benzimidazole derivative with established synthetic routes and demonstrated potential as a scaffold for developing new therapeutic agents, particularly in the antimicrobial field. This technical guide provides a foundational understanding of its chemical and physical properties, synthesis, and biological relevance. Further research is warranted to fully elucidate its mechanism of action and explore its potential in modulating various cellular signaling pathways for therapeutic benefit.

References

- 1. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline [myskinrecipes.com]

- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline | 39861-21-7 [sigmaaldrich.com]

- 6. ijrpc.com [ijrpc.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological targets of the novel compound 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of benzimidazole-based compounds. The guide summarizes the available data on its biological activities, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Executive Summary

This compound, a member of the benzimidazole class of heterocyclic compounds, holds significant promise for further investigation as a therapeutic agent. While research on this specific molecule is emerging, the broader benzimidazole scaffold is well-established for its diverse pharmacological activities, including antimicrobial and anticancer effects. This guide consolidates the current understanding of this compound's biological landscape, drawing from direct studies on its derivatives and analogous compounds within the benzimidazole family. The primary substantiated biological activity for derivatives of this compound is antibacterial, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Furthermore, based on the known mechanisms of related benzimidazoles, tubulin and various protein kinases are strongly implicated as potential targets for its anticancer activity.

Potential Biological Targets

The biological activities of this compound and its derivatives suggest a range of potential molecular targets primarily centered around antimicrobial and anticancer pathways.

Antimicrobial Targets

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Specifically, Schiff's base derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] The exact molecular targets within these bacteria have not been definitively identified but are likely to involve essential cellular processes.

Anticancer Targets

The benzimidazole scaffold is a well-known pharmacophore in the development of anticancer agents. The primary and most extensively studied target for many anticancer benzimidazoles is tubulin . These compounds interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.

In addition to tubulin, various protein kinases are recognized as key targets for benzimidazole derivatives in cancer therapy.[2][3] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Inhibition of specific kinases that are overactive in cancer cells is a proven therapeutic strategy. While direct kinase inhibition data for this compound is not yet available, its structural similarity to known kinase inhibitors suggests this is a highly probable mechanism of action.

Quantitative Data

A study on N-arylidene derivatives of 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline reported their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The data is summarized in the table below.

| Compound ID | Substituent (on arylidene) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 2a | H | 12.5 | 25 |

| 2b | 4-Cl | 6.25 | 12.5 |

| 2c | 4-OCH₃ | 25 | 50 |

| 2d | 4-N(CH₃)₂ | 6.25 | 12.5 |

| 2e | 4-OH | 12.5 | 25 |

| 2f | 2-NO₂ | 25 | 50 |

| 2g | 4-NO₂ | 12.5 | 25 |

| Amoxicillin | - | 3.125 | 6.25 |

| Ciprofloxacin | - | 3.125 | 3.125 |

| Data sourced from Alghamdi et al., Indian Journal of Heterocyclic Chemistry, 2022.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

Antibacterial Activity Assay (Tube Dilution Method)

This protocol is adapted from the methodology used to evaluate the antibacterial activity of N-arylidene derivatives of 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline.[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (this compound or its derivatives)

-

Bacterial strains (Staphylococcus aureus, Escherichia coli)

-

Nutrient Broth

-

Dimethyl sulfoxide (DMSO)

-

Sterile test tubes

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.

-

Serial Dilution: Perform a serial two-fold dilution of the compound stock solution in sterile nutrient broth in a series of test tubes to obtain a range of concentrations.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to 0.5 McFarland standard.

-

Inoculation: Inoculate each tube containing the diluted compound and a control tube (broth with DMSO but no compound) with the bacterial suspension.

-

Incubation: Incubate the tubes at 37°C for 24 hours.

-

Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Tubulin Polymerization Assay (General Protocol)

This is a generalized protocol for assessing the effect of benzimidazole compounds on tubulin polymerization, a key mechanism for their anticancer activity.

Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules in vitro.

Materials:

-

Purified tubulin protein

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Test compound dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup: On ice, add the general tubulin buffer, GTP, and the test compound at various concentrations to the wells of a 96-well plate.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of the test compound compared to the negative control indicates inhibition of tubulin polymerization.

In Vitro Kinase Inhibition Assay (General Protocol)

This is a generalized protocol to screen for the inhibitory activity of compounds against a panel of protein kinases.

Objective: To determine the inhibitory effect of a compound on the activity of specific protein kinases.

Materials:

-

Recombinant protein kinases

-

Kinase-specific substrate

-

ATP (radiolabeled or non-radiolabeled depending on the detection method)

-

Kinase reaction buffer

-

Test compound dissolved in DMSO

-

Positive control inhibitor

-

Negative control (DMSO)

-

Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

-

Multi-well plates

-

Plate reader

Procedure:

-

Reaction Mixture: In a multi-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., measuring the amount of phosphorylated substrate).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of this compound.

References

The Ascendant Role of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine in Modern Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif, has consistently demonstrated its significance in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its myriad derivatives, 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine has emerged as a particularly compelling nucleus for the development of novel therapeutics, especially in the realm of oncology. This technical guide provides an in-depth review of the existing literature, encompassing the synthesis, chemical properties, and diverse biological activities of this compound and its analogues. We will delve into its role as a crucial intermediate, explore the structure-activity relationships of its derivatives, and elucidate their mechanisms of action, with a particular focus on their anticancer properties. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation targeted therapies.

Introduction: The Benzimidazole Core - A Foundation of Therapeutic Promise

Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[1] This structural arrangement imparts a unique combination of physicochemical properties, including the ability to participate in hydrogen bonding and engage in various non-covalent interactions with biological macromolecules.[1] This inherent versatility has led to the development of a wide array of benzimidazole-containing drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[2]

The subject of this review, this compound, represents a key building block within this chemical class. The presence of the chloro substituent on the benzimidazole ring and the phenylamine group at the 2-position provides strategic points for chemical modification, allowing for the fine-tuning of its pharmacological profile.

Synthesis of the this compound Scaffold

The synthesis of the 2-arylbenzimidazole core, including this compound, is most commonly achieved through the condensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid. The two primary named reactions for this transformation are the Phillips-Ladenburg synthesis and the Weidenhagen synthesis.

The Phillips-Ladenburg Synthesis

The Phillips-Ladenburg synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[3][4][5] The mechanism proceeds through the initial formation of a monoacyl diamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.[6]

Conceptual Synthetic Workflow:

Caption: Phillips-Ladenburg synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from general procedures[7]):

-

To a round-bottom flask, add 4-chloro-o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

-

Add a suitable acid catalyst, such as polyphosphoric acid or 4N hydrochloric acid.[3][8]

-

Heat the reaction mixture under reflux for several hours (typically 2-4 hours).[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until alkaline.[7]

-

The crude product will precipitate out of the solution.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.[7]

The Weidenhagen Synthesis

The Weidenhagen synthesis provides an alternative route, utilizing an aromatic aldehyde instead of a carboxylic acid.[5] This reaction is often carried out in the presence of an oxidizing agent.

Conceptual Synthetic Workflow:

Caption: Weidenhagen synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from general procedures[9][10]):

-

Dissolve 4-chloro-o-phenylenediamine (1 equivalent) and 4-aminobenzaldehyde (1 equivalent) in a suitable solvent system, such as a mixture of ethanol and water.[9]

-

Add an oxidizing agent, for example, sodium metabisulfite.[11]

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by column chromatography or recrystallization to yield the desired product.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

The anticancer properties of this class of compounds are attributed to their ability to interfere with various cellular processes crucial for tumor growth and survival.

A primary mechanism of action for many 2-arylbenzimidazole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways.

-

VEGFR-2 Inhibition: Several studies have identified 2-phenylbenzimidazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[12] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGFR-2 Signaling Pathway and Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway.

-

Other Kinase Targets: Derivatives of this scaffold have also been investigated as inhibitors of other kinases implicated in cancer, such as BRAF.[13]

Certain 2-arylbenzimidazoles act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.[14]

Some benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes that are essential for resolving topological challenges in DNA during replication and transcription.[11] By inhibiting these enzymes, the compounds can induce DNA damage and trigger programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole and phenyl rings.

-

Substituents on the Phenyl Ring: The electronic properties of substituents on the 2-phenyl ring play a crucial role. Electron-withdrawing groups can influence the binding affinity to target proteins.

-

Substituents on the Benzimidazole Ring: Modifications at the N-1 position of the benzimidazole ring can impact the compound's solubility and cell permeability, thereby affecting its overall efficacy.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-phenylbenzimidazole derivatives against various human cancer cell lines.

| Compound ID | R1 (Benzimidazole) | R2 (Phenyl) | Cancer Cell Line | IC50 (µM) | Reference |

| 8 | H | 4-OCH3 | MCF-7 (Breast) | 3.37 | [12] |

| 9 | H | 4-Cl | MCF-7 (Breast) | 6.30 | [12] |

| 15 | H | 3,4,5-(OCH3)3 | MCF-7 (Breast) | 5.84 | [12] |

| 38 | H | 4-OH | A549 (Lung) | 4.47 µg/mL | [11][14] |

| 38 | H | 4-OH | MDA-MB-231 (Breast) | 4.68 µg/mL | [11][14] |

| 38 | H | 4-OH | PC-3 (Prostate) | 5.50 µg/mL | [11][14] |

| 40 | H | 3-OH, 4-OCH3 | MDA-MB-231 (Breast) | 3.55 µg/mL | [11] |

| 12l | Pyrimidin-2-amine-sulfonamide | 4-F | A375 (Melanoma) | 1.85 | [13][15] |

| 12l | Pyrimidin-2-amine-sulfonamide | 4-F | SK-MEL-5 (Melanoma) | 2.02 | [13][15] |

Key Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology (Adapted from[16]):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Kinase Inhibition Assay (VEGFR-2)

Step-by-Step Methodology (Adapted from general kinase assay principles):

-

Assay Setup: In a microplate, combine the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: Add the test compounds at various concentrations.

-

Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling (32P-ATP) or antibody-based detection (e.g., ELISA).

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly promising class of compounds in the ongoing quest for novel and effective therapeutic agents. Their synthetic accessibility, coupled with their diverse range of biological activities, particularly their anticancer properties, makes them an attractive scaffold for further investigation. Future research should focus on the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for their successful translation into clinical applications. The integration of computational modeling and experimental validation will undoubtedly accelerate the development of next-generation drugs based on this versatile chemical core.

References

- Khatik, G. L. (2022). Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Letters in Organic Chemistry, 19(12), 1070-1076.

- Al-Ostath, A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Molecular Structure, 1282, 135189.

- Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity. Archiv der Pharmazie, 351(11), e1800161.

- Al-Tel, T. H., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20543-20551.

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

- Joshi, S., et al. (2013). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 362-368.

- Al-Salahi, R., et al. (2016). Strategies toward the synthesis of 2-aryl-benzimidazoles.

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

- Kumar, A., & Kumar, R. (2023).

- Hein, D. W., et al. (1957). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Journal of the American Chemical Society, 79(2), 427-429.

- Ruiz, J., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5698.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6528.

- Zhuo, S.-T., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & Medicinal Chemistry, 21(10), 2829-2838.

- Shaker, Y. M., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.

- Habibi, A., et al. (2014). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. International Journal of Organic Chemistry, 4, 223-229.

- El-Sayed, M. A. A., et al. (2021). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1638-1655.

- Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(12), 3680-3684.

- Youssif, B. G. M., et al. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences, 23(19), 11629.

- Murty, M. S. R., et al. (2011). Table 3 IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

- Baviskar, B., et al. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Rasayan Journal of Chemistry, 2(1), 186-190.

- Cernătescu, C., et al. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iaşi, 62(66), 17-26.

- Li, J., et al. (2017). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 15(3), 560-564.

- Ghorab, M. M., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5910.

- Venkateswarlu, K., et al. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal, 6(1), 131.

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]